6H05

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de K-Ras sont une classe de composés conçus pour cibler et inhiber l'activité de la protéine K-Ras, une petite GTPase. K-Ras est l'un des oncogènes les plus fréquemment mutés dans les cancers humains, notamment le cancer bronchique non à petites cellules, le cancer colorectal et l'adénocarcinome ductal pancréatique . Ces inhibiteurs sont essentiels dans la thérapie anticancéreuse car ils visent à bloquer les voies de signalisation qui stimulent la croissance et la survie tumorale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des inhibiteurs de K-Ras implique souvent un criblage virtuel basé sur la structure et des simulations de dynamique moléculaire pour identifier des composés conducteurs potentiels . Par exemple, des inhibiteurs non covalents ciblant la mutation K-Ras G12D ont été découverts par criblage virtuel de divers composés, suivi d'un docking moléculaire et de techniques de scoring . De plus, des peptides macrocycliques ont été identifiés à l'aide de bibliothèques de mélanges et de systèmes automatisés d'identification de ligands .

Méthodes de production industrielle : La production industrielle des inhibiteurs de K-Ras implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure plusieurs étapes de réactions chimiques, de purification et de validation pour produire le composé final adapté à un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de K-Ras subissent diverses réactions chimiques, notamment la modification covalente, l'oxydation et la substitution . Par exemple, les inhibiteurs covalents ciblant la mutation K-Ras G12C se lient de manière irréversible dans la poche de commutation II, en s'appuyant sur une réaction covalente avec la cystéine acquise .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse des inhibiteurs de K-Ras comprennent des composés dicarbonylés vicinaux, tels que le phénylglyoxal et le méthylglyoxal, qui modifient sélectivement les résidus arginine des protéines . Les conditions réactionnelles impliquent souvent un pH physiologique et des réglages de température spécifiques pour garantir un ciblage et une liaison sélectifs .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont les complexes covalents ou non covalents des inhibiteurs de K-Ras avec la protéine K-Ras. Ces complexes inhibent efficacement l'activité de la protéine K-Ras, bloquant ainsi les voies de signalisation en aval impliquées dans la progression du cancer .

Applications de la recherche scientifique

Les inhibiteurs de K-Ras ont un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, ils sont utilisés pour étudier la structure et la fonction de la protéine K-Ras et ses interactions avec d'autres molécules . En biologie, ils aident à comprendre le rôle des mutations de K-Ras dans le développement et la progression du cancer . En médecine, les inhibiteurs de K-Ras sont en cours de développement comme thérapies ciblées pour les cancers liés aux mutations de K-Ras . Des essais cliniques sont en cours pour évaluer l'efficacité et l'innocuité de ces inhibiteurs dans différents types de cancer . Dans l'industrie, les inhibiteurs de K-Ras sont utilisés dans les processus de découverte et de développement de médicaments pour identifier de nouveaux candidats thérapeutiques .

Mécanisme d'action

Le mécanisme d'action des inhibiteurs de K-Ras implique la liaison à la protéine K-Ras et le blocage de son activité. K-Ras fonctionne comme un commutateur moléculaire, passant d'un état actif lié au GTP à un état inactif lié au GDP . Les inhibiteurs de K-Ras, tels que le sotorasib et l'adagrasib, se lient à la poche de commutation II du mutant K-Ras G12C, le bloquant dans un état inactif et empêchant la signalisation en aval . Cette inhibition perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Research and Treatment

6H05 is primarily studied for its applications in oncology, particularly in targeting K-Ras mutations. The K-Ras protein is a member of the Ras family of small GTPases, which act as molecular switches in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Mutations in K-Ras are commonly associated with several cancers, including pancreatic, colorectal, and lung cancers.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring the K-Ras(G12C) mutation. In controlled laboratory settings, cells treated with this compound showed reduced growth rates and increased apoptosis compared to untreated controls .

- Animal Models : Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models implanted with K-Ras(G12C) mutant tumors .

Drug Development

The specificity of this compound for the mutant form of K-Ras makes it a promising candidate for drug development aimed at precision medicine. The ongoing research focuses on:

- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes for patients with K-Ras-driven tumors.

- Formulation Optimization : Investigating different formulations to improve bioavailability and therapeutic index in clinical settings .

Research Tool

Beyond its potential as a therapeutic agent, this compound serves as an important research tool in molecular biology:

- Biochemical Assays : It is utilized in assays designed to study Ras signaling pathways and the effects of mutations on protein function.

- Target Validation : Researchers employ this compound to validate K-Ras as a therapeutic target by assessing its impact on cellular processes related to cancer progression .

Mécanisme D'action

The mechanism of action of K-Ras inhibitors involves binding to the K-Ras protein and blocking its activity. K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state . K-Ras inhibitors, such as sotorasib and adagrasib, bind to the switch-II pocket of the K-Ras G12C mutant, locking it in an inactive state and preventing downstream signaling . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de K-Ras sont uniques en leur capacité à cibler des mutations spécifiques au sein de la protéine K-Ras. Des composés similaires comprennent des inhibiteurs ciblant d'autres membres de la famille RAS, tels que HRAS et NRAS . Les inhibiteurs de K-Ras se distinguent par leur spécificité pour les mutations de K-Ras, en particulier la mutation G12C . D'autres composés similaires comprennent les inhibiteurs pan-KRAS, les PROTAC, les siARN et les PNA, qui ciblent plusieurs isoformes RAS ou emploient des mécanismes d'action différents .

Liste des composés similaires

- Inhibiteurs HRAS

- Inhibiteurs NRAS

- Inhibiteurs pan-KRAS

- PROTAC

- siARN

- PNA

Les inhibiteurs de K-Ras représentent une avancée significative dans la thérapie anticancéreuse ciblée, offrant l'espoir d'améliorer les résultats thérapeutiques chez les patients atteints de cancers liés à K-Ras.

Activité Biologique

6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.

This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.

Key Features of this compound:

- Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.

- Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.

- Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

- Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .

- Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .

Table 1: Comparison of K-Ras Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Allosteric inhibitor of K-Ras(G12C) | Alters nucleotide preference; selective for G12C |

| Sotorasib | Direct inhibitor of K-Ras(G12C) | First FDA-approved drug targeting K-Ras(G12C) |

| Adagrasib | Similar direct inhibition of K-Ras(G12C) | Demonstrated efficacy in clinical trials |

| BI-3406 | Allosteric inhibitor of K-Ras | Targets different conformational states |

| SAR629 | Inhibits downstream signaling pathways | Focuses on inhibiting MEK/ERK pathway |

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research settings:

- Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .

- Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .

Propriétés

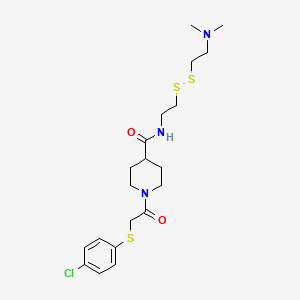

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.